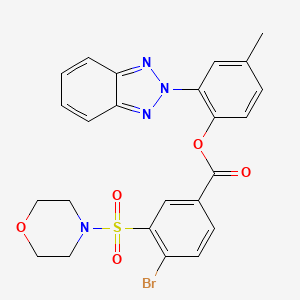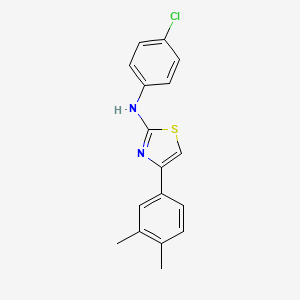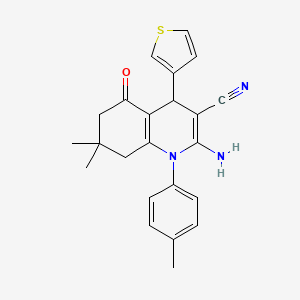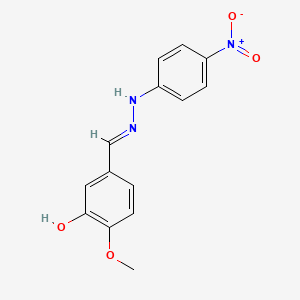![molecular formula C13H14N6O5 B11546069 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B11546069.png)
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a nitro-triazole moiety, and an acetohydrazide linkage
Preparation Methods
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxybenzaldehyde, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate is further reacted with 3-nitro-1H-1,2,4-triazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and its electronic properties contribute to its activity at the molecular level .
Comparison with Similar Compounds
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but differs in its overall structure and applications.
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide: This compound has a similar core structure but with hydroxyl groups instead of methoxy groups, leading to different chemical and biological properties.
The uniqueness of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H14N6O5 |
|---|---|
Molecular Weight |
334.29 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C13H14N6O5/c1-23-10-4-3-9(5-11(10)24-2)6-15-16-12(20)7-18-8-14-13(17-18)19(21)22/h3-6,8H,7H2,1-2H3,(H,16,20)/b15-6+ |
InChI Key |
GBEWCFPFZRMZJI-GIDUJCDVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CN2C=NC(=N2)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN2C=NC(=N2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11545988.png)

![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11545997.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B11546015.png)
![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11546023.png)
![2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11546024.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11546031.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11546039.png)
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-3-oxo-N-(propan-2-yl)propanamide](/img/structure/B11546041.png)
![1-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B11546053.png)
![2-methoxy-4-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B11546055.png)


